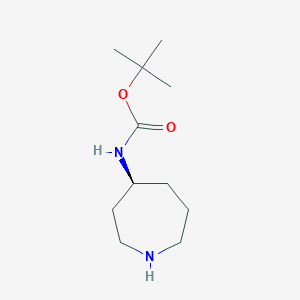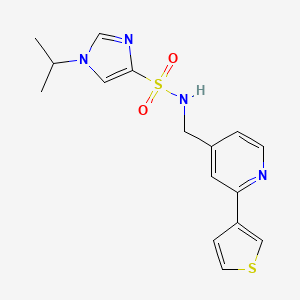
2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles includes a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazoles can vary depending on the substituents in the ring. For example, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on their specific structure. They possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .
Aplicaciones Científicas De Investigación
Anticancer Applications
Research has shown that derivatives similar to 2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide possess significant anticancer activities. For instance, a study focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, indicating the potential of oxadiazole derivatives in cancer therapy (Ravinaik et al., 2021).
Crystal Structure Analysis
The crystal structure of related compounds provides insights into their potential applications in material science and drug design. A study on the crystal structure of a similar compound highlighted its stabilization through various hydrogen bonds and π···π interactions, which are crucial for understanding the molecular interactions and designing of new molecules with improved properties (Sharma et al., 2016).
Antimicrobial Screening
Oxadiazole and thiophene derivatives are also researched for their antimicrobial properties. For example, the synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles heterocycles against various bacteria and fungi showed significant activity, underscoring the importance of these compounds in developing new antimicrobial agents (Desai et al., 2016).
Corrosion Inhibition
Additionally, oxadiazole derivatives have been studied for their corrosion inhibition properties, which is vital for protecting metals against corrosion, thus extending their life in industrial applications. A study investigating the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid demonstrated their effectiveness in forming a protective layer on the metal surface (Ammal et al., 2018).
Mecanismo De Acción
The mechanism of action of 1,2,4-oxadiazoles can vary depending on their specific structure and the target they interact with. They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Safety and Hazards
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .
Propiedades
IUPAC Name |
2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-3-4-6-11(9)13(19)17-15-12(7-8-21-15)14-16-10(2)18-20-14/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENVBOTOBXPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CS2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2774929.png)
![(E)-4-(Dimethylamino)-1-[4-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]azepan-1-yl]but-2-en-1-one](/img/structure/B2774930.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide](/img/structure/B2774931.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2774932.png)
![([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine](/img/structure/B2774933.png)

![6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2774941.png)
![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)

